2,3-Dimethyl-but-3-enoic acid amide
Overview
Description
This compound is characterized by the presence of a double bond between the third and fourth carbon atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-but-3-enoic acid amide typically involves the amidation of 2,3-dimethyl-but-3-enoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . This method provides the amide product in moderate to excellent yields and high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of activated carbodiimides or benzotriazole structures to facilitate the amidation reaction under milder conditions . These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-but-3-enoic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-but-3-enoic acid amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-but-3-enoic acid amide involves its interaction with molecular targets through its amide and double bond functional groups. The amide group can form hydrogen bonds with biological molecules, while the double bond can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: This compound shares the dimethyl substitution pattern but has an indole ring structure.
2-Methyl-3-butenoic acid: Similar in having a double bond and a carboxylic acid group, but lacks the amide functionality.
2,2-Dimethyl-3-butenoic acid: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness
2,3-Dimethyl-but-3-enoic acid amide is unique due to its combination of a double bond and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic chemistry and biological research.
Properties
IUPAC Name |
2,3-dimethylbut-3-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBALMKJFWPQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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